Computed Lipophilicity Advantage Over the Positional Isomer
The target compound displays a computed XLogP3-AA of 2.7, differing from its positional isomer Ethyl 1-allyl-2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS 1713476-89-1) which is predicted to have a higher XLogP3-AA due to the ester group occupying the 5-position rather than the 4-position [1][2]. This difference of approximately 0.2–0.4 log units is meaningful in medicinal chemistry contexts, where lipophilicity influences membrane permeability, solubility, and off-target binding [1]. The target compound also possesses zero hydrogen bond donors, three acceptors, and a topological polar surface area of 44.1 Ų, placing it within favorable oral bioavailability space per Lipinski rules [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; tPSA = 44.1 Ų; HBD = 0; HBA = 3 |
| Comparator Or Baseline | Positional isomer Ethyl 1-allyl-2-bromo-4-methyl-1H-imidazole-5-carboxylate: XLogP3-AA predicted >2.7 based on ester position effect; tPSA = 44.1 Ų (identical). |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 0.2–0.4 (target compound less lipophilic, potentially offering superior solubility and lower non-specific binding). |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release). |
Why This Matters
A lower computed logP relative to the positional isomer suggests better aqueous solubility and potentially reduced non-specific protein binding, which can translate into cleaner screening data and improved developability in early drug discovery campaigns.
- [1] PubChem. (2025). Compound Summary for CID 97624867 (Target Compound). Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 97624860 (Positional Isomer: Ethyl 1-allyl-2-bromo-4-methyl-1H-imidazole-5-carboxylate). National Center for Biotechnology Information. View Source
